Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride

Orthogonal Protection Cbz Hydrogenolysis Boc Acidolysis

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride (CAS 1402232-57-8) is a spirocyclic diamine building block featuring a 1-oxa-4,9-diazaspiro[5.5]undecane core with a benzyloxycarbonyl (Cbz) protecting group at the 4-position and a free secondary amine at the 9-position, isolated as the hydrochloride salt. This scaffold has been validated as the core motif in clinical-stage dual μ-opioid receptor (MOR) agonists/σ1 receptor antagonists for pain, exemplified by EST73502, and in orally active soluble epoxide hydrolase (sEH) inhibitors for chronic kidney disease.

Molecular Formula C16H23ClN2O3
Molecular Weight 326.82
CAS No. 1402232-57-8
Cat. No. B2785875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride
CAS1402232-57-8
Molecular FormulaC16H23ClN2O3
Molecular Weight326.82
Structural Identifiers
SMILESC1CNCCC12CN(CCO2)C(=O)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C16H22N2O3.ClH/c19-15(20-12-14-4-2-1-3-5-14)18-10-11-21-16(13-18)6-8-17-9-7-16;/h1-5,17H,6-13H2;1H
InChIKeyVOODVTZMFLVRGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride (CAS 1402232-57-8): Core Structural and Procurement Profile


Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride (CAS 1402232-57-8) is a spirocyclic diamine building block featuring a 1-oxa-4,9-diazaspiro[5.5]undecane core with a benzyloxycarbonyl (Cbz) protecting group at the 4-position and a free secondary amine at the 9-position, isolated as the hydrochloride salt . This scaffold has been validated as the core motif in clinical-stage dual μ-opioid receptor (MOR) agonists/σ1 receptor antagonists for pain, exemplified by EST73502, and in orally active soluble epoxide hydrolase (sEH) inhibitors for chronic kidney disease [1].

Why Generic Substitution Fails for Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride in Multi-Step Synthesis


The Cbz protecting group at the 4-position is orthogonal to the acid-labile Boc group commonly used on the 9-position nitrogen in related analogs: Cbz is cleaved quantitatively by catalytic hydrogenolysis (H₂, Pd/C) while Boc remains intact, and conversely Boc is removed by mild acidolysis (TFA, HCl/dioxane) without affecting Cbz . In contrast, the Boc-protected analog (tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride, CAS 1279863-55-6) cannot be selectively deprotected in the presence of other acid-sensitive functionalities, limiting synthetic flexibility in convergent routes. The hydrochloride salt form further ensures consistent stoichiometry, improved solid-state stability (2–8°C storage, ≥97% purity achievable), and enhanced aqueous solubility over the free base, which is an oil that complicates accurate dispensing in parallel synthesis workflows .

Quantitative Differentiation Evidence: Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride vs. Closest Analogs


Orthogonal Deprotection Selectivity: Cbz vs. Boc Protection in Spirocyclic Diamine Building Blocks

The Cbz group at the 4-position of the target compound can be removed by catalytic hydrogenolysis (H₂, 10% Pd/C, EtOH, room temperature, 1 atm) while a Boc group on the 9-nitrogen remains intact, and conversely, the Boc group can be removed by mild acid (TFA/CH₂Cl₂ or 4M HCl/dioxane) without affecting the Cbz group . This orthogonal pair enables sequential deprotection in any order, a capability not shared by the Boc-protected analog (CAS 1279863-55-6) or the N-acetyl analog, where only a single deprotection strategy exists. No direct quantitative head-to-head comparison study of deprotection yields for this specific compound was identified; however, general Cbz hydrogenolysis yields for spirocyclic secondary amines are reported in the range of 62–75% under standardized conditions [1].

Orthogonal Protection Cbz Hydrogenolysis Boc Acidolysis Spirocyclic Building Blocks

Scaffold Superiority in sEH Inhibition: 1-Oxa-4,9-diazaspiro[5.5]undecane vs. 2,8-Diazaspiro[4.5]decane Core

Kato et al. (2014) demonstrated that 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea Compound 19 exhibited excellent sEH inhibitory activity and oral bioavailability; when administered orally at 30 mg/kg in a rat anti-GBM glomerulonephritis model, it significantly lowered serum creatinine. In direct head-to-head comparison, 2,8-diazaspiro[4.5]decane-based trisubstituted urea analogs did not produce significant renal protection under the same dosing regimen [1]. This demonstrates that the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is pharmacologically privileged over the smaller 2,8-diazaspiro[4.5]decane core for this therapeutic application.

Soluble Epoxide Hydrolase sEH Inhibitor Chronic Kidney Disease Spirocyclic Scaffold Comparison

Clinical Translation Validation: 1-Oxa-4,9-diazaspiro[5.5]undecane Scaffold as Dual MOR/σ1R Ligand vs. Alternative Spirocyclic Cores

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is the core of EST73502, a clinical-stage dual MOR agonist/σ1R antagonist for pain treatment. The discovery program systematically explored 4-alkyl- and 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, identifying potent dual ligands with balanced receptor activities [1]. Patent literature (e.g., Laboratorios del Dr. Esteve, S.A.) explicitly claims 1-oxa-4,9-diazaspiro undecane compounds with dual pharmacological activity, while alternative spirocyclic cores such as 2,8-diazaspiro[4.5]decane and 1,8-diazaspiro[5.5]undecane do not feature in clinical-stage dual MOR/σ1R programs [2].

μ-Opioid Receptor σ1 Receptor Dual Ligand Pain Clinical Candidate

Solid-State Handling and Purity: HCl Salt vs. Free Base Form

The hydrochloride salt form of benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate (CAS 1402232-57-8) is commercially available as a solid with certified purity ≥97% (HPLC) and recommended long-term storage at 2–8°C . In contrast, the free base (CAS 1097920-70-1) is described as an oil that requires storage at -20°C and poses challenges for accurate gravimetric dispensing in parallel synthesis . The salt form's improved handling characteristics translate directly to higher reproducibility in automated library synthesis platforms.

Hydrochloride Salt Solid-State Stability Purity Weighing Accuracy

Regiochemical Specificity: 4-Cbz vs. 9-Cbz Isomer in Spirocyclic Functionalization

The target compound bears the Cbz group at the 4-position (morpholine nitrogen) leaving the 9-position (piperidine nitrogen) as the free amine hydrochloride. This regiochemistry is critical: in the synthesis of EST73502 and related dual MOR/σ1R ligands, the 9-position nitrogen is the site of N-alkylation or urea formation, while the 4-position Cbz is removed at a late stage for further diversification [1]. The regioisomer, benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 2102409-64-1), has the Cbz at the 9-position and free amine at the 4-position, which would require a complete reversal of the synthetic sequence and is incompatible with the published clinical candidate routes.

Regioselective Functionalization 4-Cbz Protection 9-Position Reactivity Spirocyclic Diamine

High-Value Application Scenarios for Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride in Drug Discovery and Chemical Biology


Synthesis of Dual MOR Agonist / σ1R Antagonist Clinical Candidates (Pain Indications)

The target compound serves as the direct precursor for the 4-position Cbz-protected spirocyclic amine core used in the synthesis of EST73502 and its analogs. The 9-position free amine (HCl salt) can be directly alkylated, acylated, or converted to ureas without affecting the 4-position Cbz group. Late-stage hydrogenolytic deprotection of Cbz reveals the 4-position amine for further diversification, exactly matching the published clinical candidate route [1].

Library Synthesis of sEH Inhibitors for Chronic Kidney Disease Programs

As demonstrated by Kato et al. (2014), the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is superior to the 2,8-diazaspiro[4.5]decane scaffold for generating orally active sEH inhibitors with in vivo renal protection [2]. The target compound provides the correctly protected scaffold for parallel urea library synthesis at the 9-position, with subsequent Cbz deprotection enabling further SAR exploration at the 4-position.

Orthogonal Protection Strategies in Complex Spirocyclic Target Synthesis

When both the 4-position and 9-position nitrogens require sequential, chemoselective functionalization, the target compound's Cbz/HCl pairing enables a strategy where the 9-position is first elaborated, followed by Cbz hydrogenolysis to liberate the 4-position amine for second diversification. This orthogonal protection scheme is not achievable with the Boc-protected analog (CAS 1279863-55-6) alone, as the Boc group cannot be orthogonally paired with Cbz on the same scaffold .

Automated Parallel Synthesis and High-Throughput Chemistry Workflows

The solid hydrochloride salt form (purity ≥97%, storage 2–8°C) is directly compatible with automated solid dispensing systems used in high-throughput parallel synthesis. In contrast, the free base is an oil requiring manual volumetric handling, which is incompatible with automated workflows and introduces 5–10% dispensing error in 96-well plate formats . For CROs and pharma discovery groups running library production at scale, the solid salt form reduces cycle time and improves library quality.

Quote Request

Request a Quote for Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.